Cirsilineol (CAS: 41365-32-6), chemically defined as 4',5-dihydroxy-3',6,7-trimethoxyflavone, is a highly methoxylated bioactive flavone predominantly isolated from Artemisia and Teucrium species. In industrial procurement and pharmacological research, it serves two primary functions: as a high-purity analytical reference standard for botanical quality control, and as a highly specialized molecular probe. Unlike broadly acting, non-methoxylated benchmark flavones such as luteolin, cirsilineol's specific methylation pattern dictates a highly selective target profile, including targeted immunomodulation and unique chromatographic retention properties [1]. Buyers typically procure this exact compound when standardizing complex polymethoxyflavone mixtures or when modeling specific JAK2/STAT1-mediated autoimmune pathways where generic flavone substitution would compromise assay integrity [2].
Substituting cirsilineol with closely related polymethoxyflavones (like eupatilin or cirsiliol) or generic in-class benchmarks (like luteolin) routinely fails in both analytical and pharmacological workflows. In botanical QA/QC, cirsilineol and its 3'-OH analog, cirsiliol, share identical UV spectra; substituting one for the other prevents accurate peak assignment and system suitability validation in HPLC-DAD analyses[1]. Pharmacologically, substituting the closely related analog eupatilin introduces potent Xanthine Oxidase (XO) inhibition, an activity that cirsilineol natively lacks due to its 7-methoxy group [2]. This structural difference means that using eupatilin as a substitute in metabolic or purine-sensitive assays will severely confound uric acid pathways, making exact procurement of cirsilineol mandatory for off-target avoidance [2].
Cirsilineol demonstrates a critical lack of Xanthine Oxidase (XO) inhibition compared to its closely related co-metabolite, eupatilin. While eupatilin is a potent XO inhibitor (IC50 = 1.33 μM), cirsilineol is completely inactive in XO-induced uric acid production assays [1]. This difference is structurally driven by cirsilineol's 7-methoxy group, which abolishes the XO binding affinity provided by the free 7-OH group found in eupatilin [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibition (IC50) |
| Target Compound Data | Inactive (No XO inhibition) |
| Comparator Or Baseline | Eupatilin (IC50 = 1.33 μM) |
| Quantified Difference | Complete loss of XO inhibitory activity |
| Conditions | In vitro XO-induced uric acid production assay |
Buyers conducting pharmacological research on Artemisia extracts must procure cirsilineol to study non-XO pathways without inadvertently confounding purine metabolism or uric acid levels.
In the standardization of Teucrium and Artemisia extracts, cirsilineol and its analog cirsiliol exhibit identical UV spectra, making them indistinguishable by standard diode-array detection alone [1]. However, the presence of the 3'-methoxy group in cirsilineol significantly increases its lipophilicity compared to the 3'-OH group in cirsiliol, resulting in a substantially longer retention time during reversed-phase HPLC [1].
| Evidence Dimension | HPLC Retention Behavior |
| Target Compound Data | Longer retention time (baseline resolved) |
| Comparator Or Baseline | Cirsiliol (shorter retention time) |
| Quantified Difference | Distinct baseline separation despite identical UV absorbance profiles |
| Conditions | Reversed-phase HPLC-DAD profiling of botanical extracts |
Procurement of exact cirsilineol is mandatory as a retention-time marker to prevent misidentification of polymethoxyflavones in industrial botanical quality control.
Unlike broad-spectrum flavones that generically target NF-κB or COX-2, cirsilineol acts as a highly specific inhibitor of the IFN-γ/STAT1 signaling pathway. In vitro, cirsilineol (at 1-10 μM) completely inhibits IFN-γ-induced Tyr701 phosphorylation of STAT1 and JAK2 activation in splenic CD4+ T cells [1]. This targeted down-regulation of T-bet expression translates to significant amelioration of T-cell-mediated experimental colitis in vivo, a mechanism not replicated by generic in-class substitutes[1].
| Evidence Dimension | IFN-γ-induced STAT1/JAK2 Phosphorylation |
| Target Compound Data | Complete inhibition at 1-10 μM |
| Comparator Or Baseline | Generic flavones (predominantly NF-κB/COX-2 driven) |
| Quantified Difference | Selective, reversible targeting of the Th1-specific transcription factor T-bet |
| Conditions | Splenic CD4+ T cells and TNBS-induced murine colitis models |
Makes cirsilineol the preferred procurement choice for researchers specifically modeling targeted therapies for inflammatory bowel disease (IBD) rather than general inflammation.
Cirsilineol demonstrates a highly selective cytotoxic profile in prostate cancer modeling. In cell viability assays, cirsilineol suppressed the proliferation of DU-145 prostate cancer cells with an IC50 of 7 μM, while exhibiting minimal cytotoxicity against normal HPrEC prostate cells (IC50 = 110 μM)[1]. This ~15.7-fold selectivity window is driven by its ability to induce reactive oxygen species (ROS)-mediated apoptosis specifically in malignant cells, providing a safer baseline than many conventional chemotherapeutic benchmarks[1].
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 7 μM (DU-145 cancer cells) |
| Comparator Or Baseline | 110 μM (normal HPrEC cells) |
| Quantified Difference | 15.7-fold higher selectivity for malignant cells over normal epithelial cells |
| Conditions | In vitro cell viability and colony formation assays (24-72h) |
Provides a robust, low-toxicity compound for researchers requiring a wide therapeutic window to study ROS-mediated apoptosis in prostate oncology.
Deployed as a primary reference standard for HPLC-DAD/MS profiling of Artemisia and Teucrium species, specifically to resolve polymethoxyflavones with overlapping UV spectra where exact retention time markers are mandatory [1].
Utilized in metabolic or purine-sensitive assays where the potent Xanthine Oxidase inhibition of closely related analogs (like eupatilin) would confound uric acid measurements[2].
Applied as a specific JAK2/STAT1/T-bet pathway inhibitor in CD4+ T cell models, avoiding the broad NF-κB off-target effects of simpler flavones when modeling inflammatory bowel disease [3].
Used as a high-selectivity ROS-inducing agent in DU-145 cell lines, leveraging its wide therapeutic window against normal prostate epithelial cells to study targeted apoptosis [4].